(E)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(thiophen-2-yl)acrylamide
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Overview
Description
(E)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(thiophen-2-yl)acrylamide is a complex organic compound featuring a unique structure that combines an imidazothiazole ring, a phenyl group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(thiophen-2-yl)acrylamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Imidazothiazole Ring: Starting from appropriate thiazole and imidazole precursors, cyclization reactions under acidic or basic conditions can form the imidazothiazole ring.
Attachment of the Phenyl Group: The phenyl group can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using palladium catalysts.
Formation of the Acrylamide Moiety: The acrylamide group is typically introduced through an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include:
Catalyst Optimization: Using highly efficient and recyclable catalysts.
Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to maximize yield.
Purification: Employing techniques such as crystallization, chromatography, and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The acrylamide moiety can be reduced to form corresponding amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Conditions might include the use of strong bases or acids, depending on the specific substitution reaction.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(thiophen-2-yl)acrylamide is studied for its potential as a building block in the synthesis of more complex molecules.
Biology
In biological research, this compound might be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, it could be explored as a lead compound for the development of new therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound might be used in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(thiophen-2-yl)acrylamide would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. If used in materials science, its electronic properties might be exploited in the design of semiconductors or conductive polymers.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(furan-2-yl)acrylamide: Similar structure but with a furan ring instead of a thiophene ring.
(E)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(pyridin-2-yl)acrylamide: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
The uniqueness of (E)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(thiophen-2-yl)acrylamide lies in its specific combination of functional groups, which may confer distinct electronic, chemical, and biological properties compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
(E)-N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3OS2/c22-17(8-7-13-4-3-10-23-13)19-15-6-2-1-5-14(15)16-12-21-9-11-24-18(21)20-16/h1-8,10,12H,9,11H2,(H,19,22)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPWVZGZSEBJOGN-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=CN21)C3=CC=CC=C3NC(=O)C=CC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSC2=NC(=CN21)C3=CC=CC=C3NC(=O)/C=C/C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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